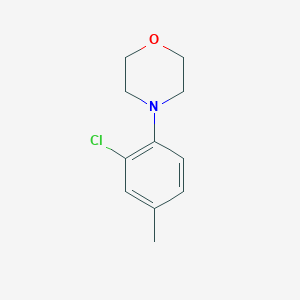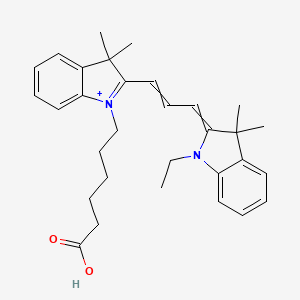![molecular formula C15H20N4O3S B13861914 N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d]pyridazine ring system, which is known for its stability and reactivity. The presence of a benzenesulfonamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.
准备方法
The synthesis of N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyridazine core. This can be achieved through a series of cyclization reactions, often using precursors such as cyclopentadiene and hydrazine derivatives. The subsequent steps involve the introduction of the carbonyl and benzenesulfonamide groups through acylation and sulfonation reactions, respectively. Industrial production methods may employ optimized reaction conditions, including the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product.
化学反应分析
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the carbonyl and sulfonamide groups.
科学研究应用
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
相似化合物的比较
N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Cyclopenta[d]pyridazine derivatives: These compounds share the core structure but differ in the substituents attached to the ring system, leading to variations in their chemical and biological properties.
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide group but may lack the cyclopenta[d]pyridazine core, resulting in different reactivity and applications.
Other heterocyclic compounds: Compounds with different heterocyclic cores, such as pyridines or pyrimidines, can be compared to highlight the unique features of the cyclopenta[d]pyridazine system.
属性
分子式 |
C15H20N4O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-(4,4a,5,6,7,7a-hexahydrocyclopenta[d]pyridazin-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H20N4O3S/c1-11-5-7-14(8-6-11)23(21,22)18-15(20)17-19-10-13-4-2-3-12(13)9-16-19/h5-9,12-13H,2-4,10H2,1H3,(H2,17,18,20) |
InChI 键 |
AWMUJHMUCXEUBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


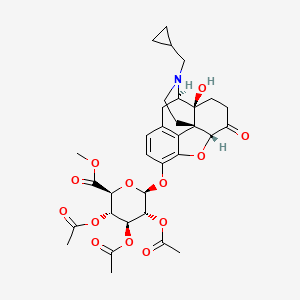
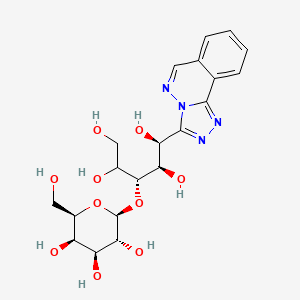
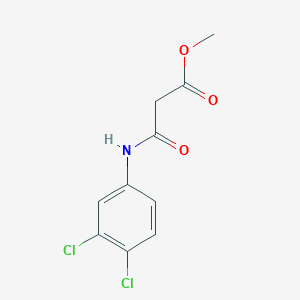
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
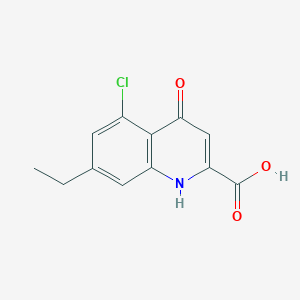
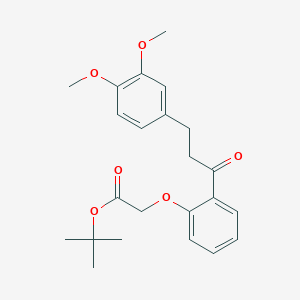


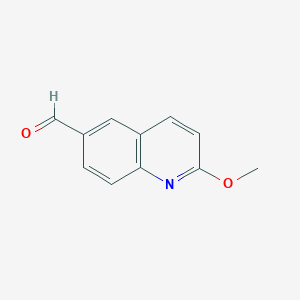
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
